molecular formula C21H15F B12705443 Cholanthrene, 6-fluoro-3-methyl- CAS No. 73771-73-0

Cholanthrene, 6-fluoro-3-methyl-

Cat. No.: B12705443
CAS No.: 73771-73-0
M. Wt: 286.3 g/mol
InChI Key: PYGFTQSWNOAFAN-UHFFFAOYSA-N
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Description

Cholanthrene, 6-fluoro-3-methyl- is a derivative of the polycyclic aromatic hydrocarbon cholanthrene This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the cholanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholanthrene, 6-fluoro-3-methyl- typically involves the fluorination of 3-methylcholanthrene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for cholanthrene, 6-fluoro-3-methyl- are not well-documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Cholanthrene, 6-fluoro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrocarbons.

    Substitution: The fluorine atom in cholanthrene, 6-fluoro-3-methyl- can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced hydrocarbons.

    Substitution: Various substituted cholanthrene derivatives.

Scientific Research Applications

Cholanthrene, 6-fluoro-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorination on the reactivity and stability of polycyclic aromatic hydrocarbons.

    Biology: The compound is employed in studies investigating the biological activity of fluorinated aromatic hydrocarbons, including their interactions with enzymes and receptors.

    Medicine: Research on cholanthrene, 6-fluoro-3-methyl- includes its potential use as a probe in drug development and its effects on cellular processes.

    Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of cholanthrene, 6-fluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes such as gene expression, signal transduction, and metabolic activity.

Comparison with Similar Compounds

    3-Methylcholanthrene: A non-fluorinated analog known for its carcinogenic properties.

    6-Fluorocholanthrene: A fluorinated derivative without the methyl group at the 3rd position.

Comparison: Cholanthrene, 6-fluoro-3-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom increases the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and molecular interactions.

Properties

CAS No.

73771-73-0

Molecular Formula

C21H15F

Molecular Weight

286.3 g/mol

IUPAC Name

6-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene

InChI

InChI=1S/C21H15F/c1-12-6-8-18-19-14(12)10-11-16(19)17-9-7-13-4-2-3-5-15(13)20(17)21(18)22/h2-9H,10-11H2,1H3

InChI Key

PYGFTQSWNOAFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=C4C=CC5=CC=CC=C5C4=C(C(=C23)C=C1)F

Origin of Product

United States

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